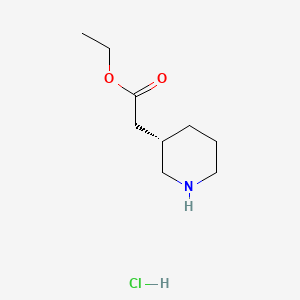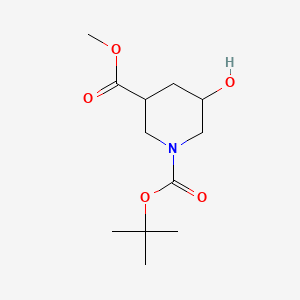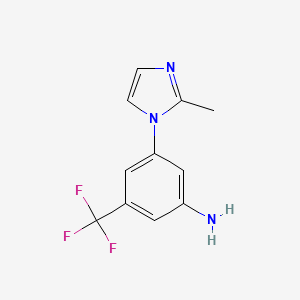
3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline, commonly known as MTFI, is a fluorinated aniline derivative that has recently been the subject of extensive research due to its broad range of potential applications. MTFI has been studied for its ability to act as an inhibitor of several enzymes, including cytochrome P450 and glutathione S-transferase, as well as its potential use as an anti-cancer agent. Additionally, MTFI has been investigated for its ability to act as an antioxidant and anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
MTFI has been studied for its ability to act as an inhibitor of several enzymes, including cytochrome P450 and glutathione S-transferase. Additionally, MTFI has been investigated for its potential use as an anti-cancer agent, as well as its ability to act as an antioxidant and anti-inflammatory agent.
Wirkmechanismus
MTFI has been found to act as an inhibitor of cytochrome P450 and glutathione S-transferase. Cytochrome P450 is an enzyme involved in the metabolism of xenobiotics, while glutathione S-transferase is an enzyme involved in the detoxification of xenobiotics. MTFI has been found to bind to both enzymes, thus inhibiting their activity. Additionally, MTFI has been found to bind to and inhibit the activity of several other enzymes, including thioredoxin reductase, superoxide dismutase, and catalase.
Biochemical and Physiological Effects
MTFI has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that MTFI can inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, MTFI has been found to have anti-inflammatory and antioxidant effects, as well as the ability to reduce the production of reactive oxygen species.
Advantages and Limitations for Laboratory Experiments
MTFI has several advantages and limitations for laboratory experiments. One advantage is that MTFI is relatively inexpensive and readily available. Additionally, MTFI is stable in aqueous solutions and can be stored for extended periods of time. However, MTFI is not soluble in organic solvents, and its solubility in aqueous solutions is limited. Additionally, MTFI is toxic and must be handled with care.
Zukünftige Richtungen
There are several potential future directions for MTFI research. These include further investigation into its potential use as an anti-cancer agent, its ability to act as an antioxidant and anti-inflammatory agent, and its potential use as an inhibitor of cytochrome P450 and glutathione S-transferase. Additionally, further research is needed to determine the optimal dose and method of administration for MTFI. Finally, further research is needed to investigate the long-term effects of MTFI on human health.
Eigenschaften
IUPAC Name |
3-(2-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-16-2-3-17(7)10-5-8(11(12,13)14)4-9(15)6-10/h2-6H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRKLAUVABHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)

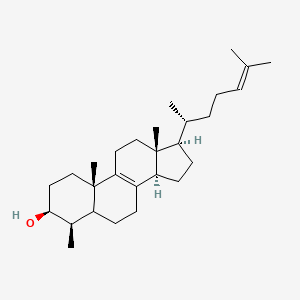
![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

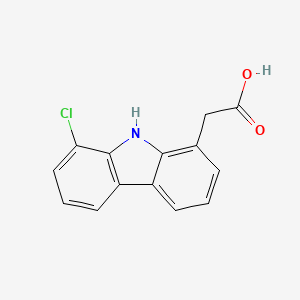
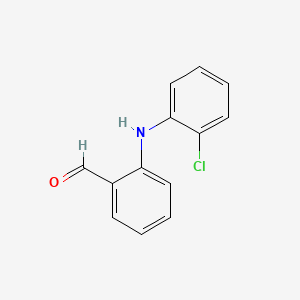
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
